2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid
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Overview
Description
2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid is an organic compound that features a phenoxyacetic acid core with an ethyl(phenyl)sulfamoyl substituent at the para position of the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid typically involves the reaction of 4-(phenylsulfamoyl)phenol with ethyl bromoacetate under basic conditions to form the ethyl ester intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the phenoxyacetic acid moiety can interact with receptor sites, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[Methyl(phenyl)sulfamoyl]phenoxy}acetic acid
- 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}propionic acid
- 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}butyric acid
Uniqueness
2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl(phenyl)sulfamoyl group enhances its potential as an enzyme inhibitor and its ability to interact with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[4-[ethyl(phenyl)sulfamoyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-2-17(13-6-4-3-5-7-13)23(20,21)15-10-8-14(9-11-15)22-12-16(18)19/h3-11H,2,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGCBCJFGTYUPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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